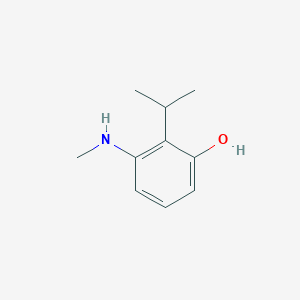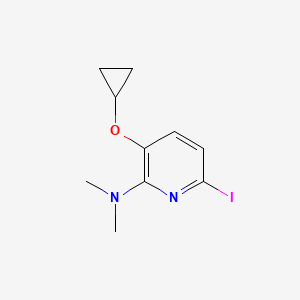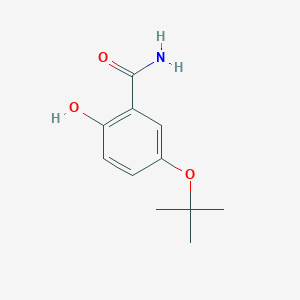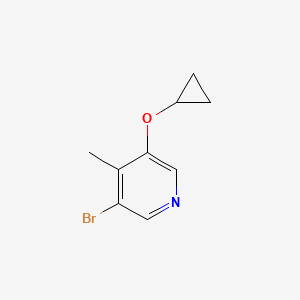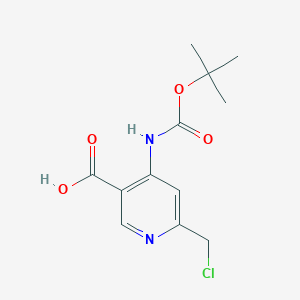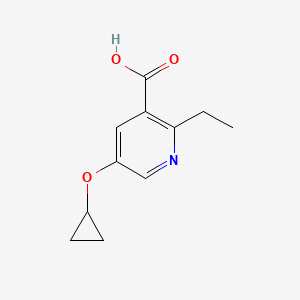
5-Cyclopropoxy-2-ethylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a cyclopropoxy group attached to the 5-position and an ethyl group attached to the 2-position of the nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethylnicotinic acid typically involves the following steps:
Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through various methods, including the oxidation of 5-ethyl-2-methylpyridine with nitric acid.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropyl halide with the nicotinic acid derivative under basic conditions.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-ethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-ethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways . Additionally, it may inhibit certain enzymes or modulate gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid:
5-Ethyl-2-methylpyridine: A precursor in the synthesis of nicotinic acid derivatives.
Cyclopropyl Nicotinic Acid: A similar compound with a cyclopropyl group attached to the nicotinic acid core.
Uniqueness
5-Cyclopropoxy-2-ethylnicotinic acid is unique due to the presence of both cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific receptors or enzymes, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-10-9(11(13)14)5-8(6-12-10)15-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
AFXMVNBIFYYZSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=N1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


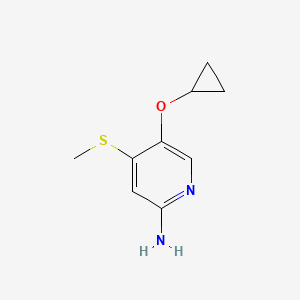

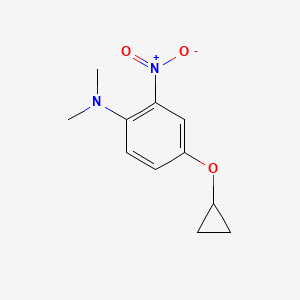

![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)

